molecular formula C12H17N B1452342 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 32640-96-3

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1452342
CAS RN: 32640-96-3
M. Wt: 175.27 g/mol
InChI Key: RDKAHMCUWYYTGY-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached. Two of the methyl groups are attached to the same carbon atom (the 4-position), and the third methyl group is attached to the 6-position .


Physical And Chemical Properties Analysis

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a liquid under normal conditions .

Scientific Research Applications

Neuroprotective Properties in Parkinson’s Disease

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline, has been found to demonstrate neuroprotective properties in experimental Parkinson’s Disease . The compound enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It was found to significantly decrease oxidative stress in rats with Parkinson’s Disease .

Antioxidant Properties

HTHQ has antioxidant properties that affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Anti-Inflammatory Properties

HTHQ alleviates oxidative stress and NF-κB-mediated inflammation in rats with experimental Parkinson’s Disease . The decrease in oxidative stress due to HTHQ led to a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB .

Improvement in Motor Coordination

HTHQ promotes an improvement in motor coordination scores and increases tyrosine hydroxylase levels, whereas histopathological changes in the brain tissue of the experimental animals were attenuated .

Potential Use in Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Indication of Developmental Toxicity Risk

TMQ derivatives used as ligands can be used as an indicator of the developmental toxicity risk for the corresponding designed hydroxyl derivatives of TMQ .

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .

properties

IUPAC Name

4,4,6-trimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKAHMCUWYYTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696049
Record name 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

32640-96-3
Record name 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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